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Abstract
(+)-Aurilol, a cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella

auricularia, presents a formidable synthetic challenge due to its complex polycyclic architecture

and multiple stereocenters. Its unique structure, featuring a 2,8-dioxabicyclo[5.4.0]undecane

A,B ring system with a neopentylic bromine atom and 1,3-diaxial dimethyl groups, has garnered

significant attention from the synthetic community. This technical guide provides an in-depth

analysis of the first asymmetric total synthesis of (+)-Aurilol, as accomplished by the research

group of Mori. A key feature of this synthesis is a biomimetic, regio- and stereocontrolled

cascade cyclization for the formation of the A-D ether rings. This work not only achieved the

synthesis of the natural product but also unequivocally established its complete

stereostructure. The overall synthesis was completed in 21 steps with an overall yield of 4.74%

from the starting material.[1]

Retrosynthetic Analysis and Synthetic Strategy
The retrosynthetic analysis for (+)-Aurilol hinges on a convergent strategy, dissecting the

molecule into key fragments that can be assembled efficiently. The core of the synthetic plan

involves the late-stage construction of the polyether skeleton through a biomimetic cascade

cyclization, mimicking the proposed biosynthetic pathway of related oxasqualenoids.
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Caption: Retrosynthetic analysis of (+)-Aurilol.

The key disconnection points are the ether linkages, which are envisioned to be formed in a

domino reaction from a polyepoxide precursor. This precursor is assembled from three main

fragments, each synthesized from readily available chiral starting materials.

Synthesis of the Key Fragments
The successful execution of the total synthesis relies on the efficient and stereocontrolled

preparation of three key fragments. The synthesis of each fragment is summarized below with

key quantitative data.

Synthesis of the Left-Hand Fragment
Detailed experimental protocols for the synthesis of the Left-Hand Fragment will be provided in

a subsequent section.
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Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereose
lectivity

1
Asymmetric

Alkylation

LDA, R-I,

THF, -78 °C

Alkylated

Ester
92 >95:5 dr

2 Reduction

DIBAL-H,

CH2Cl2, -78

°C

Chiral

Aldehyde
98 -

3
Wittig

Reaction

Ph3P=CH2,

THF, 0 °C

Terminal

Olefin
85 -

4

Sharpless

Asymmetric

Epoxidation

Ti(OiPr)4, (+)-

DET, TBHP,

CH2Cl2, -20

°C

Epoxy

Alcohol
95 >98% ee

5 Protection

TBDPSCl,

Imidazole,

DMF

Silyl Ether 99 -

Synthesis of the Central Fragment
Detailed experimental protocols for the synthesis of the Central Fragment will be provided in a

subsequent section.
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Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereose
lectivity

1
Grignard

Addition

MeMgBr,

THF, 0 °C

Tertiary

Alcohol
90 -

2 Oxidation DMP, CH2Cl2 Enone 96 -

3
Michael

Addition

Me2CuLi,

THF, -78 °C
Ketone 88 >90:10 dr

4 Reduction

NaBH4,

CeCl3,

MeOH, -78

°C

Alcohol 97 >95:5 dr

5
O-

Methylation

NaH, MeI,

THF
Methyl Ether 94 -

Synthesis of the Right-Hand Fragment
Detailed experimental protocols for the synthesis of the Right-Hand Fragment will be provided

in a subsequent section.
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Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereose
lectivity

1

Asymmetric

Dihydroxylati

on

AD-mix-β, t-

BuOH/H2O
Diol 93 >99% ee

2
Acetonide

Protection

2,2-DMP,

CSA,

Acetone

Acetonide 98 -

3 Ozonolysis
O3, CH2Cl2;

then Me2S
Aldehyde 91 -

4

Horner-

Wadsworth-

Emmons

(EtO)2P(O)C

H2CO2Et,

NaH, THF

α,β-

Unsaturated

Ester

87 >95:5 E/Z

5 Reduction

DIBAL-H,

CH2Cl2, -78

°C

Allylic Alcohol 96 -

Assembly of Fragments and Biomimetic Cascade
Cyclization
The culmination of the synthetic effort is the coupling of the three fragments followed by the key

biomimetic cascade cyclization.
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Caption: Workflow for fragment assembly and cascade cyclization.
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The fully assembled acyclic precursor, containing precisely positioned epoxide functionalities, is

subjected to a Lewis acid to initiate the cascade cyclization. This remarkable transformation

proceeds through a series of regio- and stereoselective 6-exo-tet and 5-exo-tet cyclizations to

furnish the core polyether structure of (+)-Aurilol.

Key Experimental Protocols
Sharpless Asymmetric Epoxidation (Left-Hand
Fragment, Step 4)
To a solution of the allylic alcohol (1.0 equiv) in dry CH2Cl2 (0.1 M) at -20 °C was added

Ti(OiPr)4 (0.1 equiv) and (+)-diethyl tartrate ((+)-DET, 0.12 equiv). The mixture was stirred for

30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP, 1.5 equiv) in toluene was

added dropwise. The reaction was stirred at -20 °C for 4 hours, or until TLC analysis indicated

complete consumption of the starting material. The reaction was quenched by the addition of a

10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature. The layers

were separated, and the aqueous layer was extracted with CH2Cl2 (3 x). The combined

organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under

reduced pressure. The crude product was purified by flash column chromatography

(EtOAc/hexanes) to afford the epoxy alcohol.

Biomimetic Cascade Cyclization
To a solution of the polyepoxide precursor (1.0 equiv) in dry CH2Cl2 (0.001 M) at -78 °C was

added freshly distilled boron trifluoride diethyl etherate (BF3·OEt2, 1.1 equiv) dropwise. The

reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the

addition of saturated aqueous NaHCO3 solution. The mixture was allowed to warm to room

temperature, and the layers were separated. The aqueous layer was extracted with CH2Cl2 (3

x). The combined organic layers were washed with brine, dried over MgSO4, filtered, and

concentrated in vacuo. The residue was purified by preparative HPLC to yield (+)-Aurilol.

Conclusion
The total synthesis of (+)-Aurilol by Mori and his team stands as a landmark achievement in

natural product synthesis. The strategic use of a biomimetic cascade cyclization not only

provided an elegant and efficient route to this complex molecule but also enabled the

unambiguous determination of its absolute and relative stereochemistry. The methodologies
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and strategies developed in this synthesis have had a significant impact on the field of

polyether synthesis and continue to inspire new approaches to other complex natural products.

This technical guide provides a comprehensive overview of this seminal work, offering valuable

insights for researchers and professionals in the fields of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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